Tert-butyl 5-bromo-2-(4-(methylthio)phenoxy)benzyl(methyl)carbamate
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Overview
Description
Tert-butyl 5-bromo-2-(4-(methylthio)phenoxy)benzyl(methyl)carbamate is a complex organic compound with a unique structure that includes a bromine atom, a methylthio group, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-bromo-2-(4-(methylthio)phenoxy)benzyl(methyl)carbamate typically involves multiple steps. One common method includes the following steps:
Thioether Formation: The attachment of a methylthio group to the phenoxy ring.
Carbamate Formation: The final step involves the formation of the carbamate group through a reaction with tert-butyl isocyanate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-bromo-2-(4-(methylthio)phenoxy)benzyl(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution of the bromine atom can produce a variety of substituted derivatives.
Scientific Research Applications
Tert-butyl 5-bromo-2-(4-(methylthio)phenoxy)benzyl(methyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 5-bromo-2-(4-(methylthio)phenoxy)benzyl(methyl)carbamate involves its interaction with specific molecular targets. The bromine atom and methylthio group can participate in various binding interactions, while the carbamate group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl benzyl (5-bromo-2-methylphenyl)carbamate: Similar structure but lacks the methylthio group.
Tert-butyl (2-bromo-5-methylthiazol-4-yl)carbamate: Contains a thiazole ring instead of a phenoxy group.
Uniqueness
Tert-butyl 5-bromo-2-(4-(methylthio)phenoxy)benzyl(methyl)carbamate is unique due to the presence of both a bromine atom and a methylthio group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
tert-butyl N-[[5-bromo-2-(4-methylsulfanylphenoxy)phenyl]methyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrNO3S/c1-20(2,3)25-19(23)22(4)13-14-12-15(21)6-11-18(14)24-16-7-9-17(26-5)10-8-16/h6-12H,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHELSEYTDMWQSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=C(C=CC(=C1)Br)OC2=CC=C(C=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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